molecular formula C39H68NaO8P B6595518 Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate CAS No. 322647-60-9

Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate

Cat. No.: B6595518
CAS No.: 322647-60-9
M. Wt: 718.9 g/mol
InChI Key: CHIBHAOESMLHPV-YQVAFVGVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate is a complex lipid molecule. It is a part of the phospholipid family, playing crucial roles in the structure and function of cell membranes. It is characterized by its two long-chain fatty acid moieties and a phosphate group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate typically involves the esterification of glycerol-2-phosphate with hexadecanoic acid (palmitic acid) and icosa-5,8,11,14-tetraenoic acid (arachidonic acid). This is generally carried out in the presence of a catalyst under controlled temperature and pH conditions.

Steps:

  • Esterification of glycerol-2-phosphate with palmitic acid.

  • Subsequent esterification of the resulting monoester with arachidonic acid.

  • Neutralization of the product with sodium hydroxide to obtain the sodium salt form.

Industrial Production Methods

Industrial production typically follows the same synthetic principles but on a larger scale, utilizing automated reactors and continuous flow systems to ensure efficiency and high yield. Reaction conditions are meticulously monitored to maintain optimal temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the unsaturated fatty acid chains.

  • Reduction: : It is less likely to be reduced due to the stability of the ester bonds.

  • Hydrolysis: : Under acidic or basic conditions, the ester bonds can be hydrolyzed, resulting in the formation of glycerol, fatty acids, and phosphoric acid.

  • Substitution: : Possible at the phosphate group, where other functional groups could potentially replace the phosphate.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), ozone (O₃).

  • Hydrolysis Conditions: : Strong acids (HCl) or bases (NaOH).

  • Catalysts for Esterification: : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).

Major Products

  • Oxidation: : Oxidized fatty acid chains with hydroxyl or ketone functional groups.

  • Hydrolysis: : Glycerol, hexadecanoic acid, icosa-5,8,11,14-tetraenoic acid, and phosphoric acid.

Scientific Research Applications

Chemistry

  • Structural Studies: : Used to understand membrane lipid composition and behavior.

  • Model Membrane Systems: : Essential in creating synthetic membranes for experimental purposes.

Biology

  • Cellular Membranes: : Integral to studying the role of phospholipids in cell membrane dynamics and functions.

  • Signal Transduction: : Involved in research on lipid signaling pathways.

Medicine

  • Drug Delivery: : Used in formulating lipid-based drug delivery systems.

  • Disease Research: : Studied in the context of diseases related to membrane lipid abnormalities, such as neurodegenerative diseases.

Industry

  • Cosmetics: : Employed in formulations requiring biocompatible surfactants.

  • Food Industry: : Used as emulsifiers in various food products.

Mechanism of Action

The compound functions primarily by integrating into lipid bilayers of cell membranes, influencing their fluidity and structural integrity. It can participate in signal transduction pathways by acting as a substrate for phospholipases, which generate signaling molecules that modulate various cellular processes.

Molecular Targets and Pathways

  • Phospholipase Enzymes: : These enzymes hydrolyze the compound to produce bioactive lipids.

  • Membrane Proteins: : It interacts with proteins embedded in the lipid bilayer, affecting their function and the overall cellular response.

Comparison with Similar Compounds

Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate stands out due to its unique fatty acid composition, particularly the inclusion of arachidonic acid.

Similar Compounds

  • Phosphatidylcholine: : Also a major membrane phospholipid but typically contains different fatty acid chains.

  • Phosphatidylethanolamine: : Similar structure but with an ethanolamine head group instead of a choline group.

  • Phosphatidylinositol: : Distinguished by an inositol head group, involved in different signaling pathways.

This compound's specific fatty acid makeup contributes to its distinct role in biological processes and industrial applications, making it a compound of great interest across various fields of research and industry.

Properties

IUPAC Name

sodium;[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H69O8P.Na/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(41)47-37(36-46-48(42,43)44)35-45-38(40)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2;/h11,13,17-18,20,22,26,28,37H,3-10,12,14-16,19,21,23-25,27,29-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/b13-11-,18-17-,22-20-,28-26-;/t37-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIBHAOESMLHPV-YQVAFVGVSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68NaO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677118
Record name Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322647-60-9
Record name Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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